Fisetin

Catalog No.
S528021
CAS No.
528-48-3
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fisetin

CAS Number

528-48-3

Product Name

Fisetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H

InChI Key

XHEFDIBZLJXQHF-UHFFFAOYSA-N

SMILES

O=C1C(O)=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC=C13

Solubility

Soluble in DMSO

Synonyms

3,3',4',7-Tetrahydroxy-flavone, 3,3',4',7-Tetrahydroxyflavone, 5-Desoxy-quercetin, fisetin, fisetinidin

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O

Description

The exact mass of the compound Fisetin is 286.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 656275. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Neuroprotection in Neurodegenerative Diseases

Anticancer Properties

Neurite Outgrowth and Differentiation

Anti-Aging

Immunotherapies and Targeted Therapies

Antiviral, Anti-Inflammatory, and Antibacterial Properties

Protection of Functional Macromolecules

Senotherapeutic Agent

Fisetin, chemically known as 7,3',4'-flavon-3-ol, is a naturally occurring flavonol belonging to the flavonoid group of polyphenols. It is predominantly found in various fruits and vegetables such as strawberries, apples, persimmons, onions, and cucumbers. Fisetin exhibits a yellow or ochre color and has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties . The chemical structure of fisetin includes multiple hydroxyl groups that contribute to its biological activities and interactions with cellular components.

The mechanism by which fisetin exerts its effects in biological systems is still under investigation. Research suggests it may interact with cellular signaling pathways and activate enzymes like sirtuins, which are linked to longevity and cellular health [, ].

Fisetin is notable for its ability to act as a reducing agent. It chemically reacts with reactive oxygen species, neutralizing them and thereby exhibiting antioxidant properties. This reaction is facilitated by the presence of hydroxyl groups on its aromatic rings, which donate electrons to free radicals . Additionally, fisetin can undergo various chemical modifications, including glycosylation reactions that enhance its solubility and bioavailability. For instance, fisetin glycosides can be synthesized using cyclodextrin glycosyltransferase, which facilitates the transfer of glycosyl moieties to specific hydroxyl groups on the fisetin molecule .

Fisetin is recognized for a range of biological activities:

  • Antioxidant Activity: It scavenges free radicals due to its electron-donating capacity, protecting cells from oxidative stress .
  • Anti-cancer Properties: Laboratory studies indicate that fisetin may inhibit cancer cell proliferation by blocking key signaling pathways such as the PI3K/AKT/mTOR pathway. It has also shown potential as a topoisomerase inhibitor .
  • Anti-inflammatory Effects: Fisetin inhibits pro-inflammatory cytokines like tumor necrosis factor alpha and interleukin 6 by modulating transcription factors such as nuclear factor kappa B .
  • Senotherapeutic Potential: Recent research suggests that fisetin may have applications in promoting healthy aging by targeting cellular senescence .

Fisetin can be synthesized through various methods:

  • Natural Extraction: Isolated from plant sources where it occurs naturally.
  • Chemical Synthesis: Classical synthetic methods include Allan & Robinson's method and Kostanecki's method, which involve multiple steps of hydroxylation and condensation reactions to construct the flavonol structure .
  • Biotechnological Approaches: Enzymatic synthesis using cyclodextrin glycosyltransferase has been developed to produce fisetin glycosides with enhanced solubility and bioavailability .

Fisetin has numerous applications across various fields:

  • Pharmaceuticals: Investigated for its potential use in cancer therapy and anti-inflammatory treatments.
  • Nutraceuticals: Incorporated into dietary supplements due to its health-promoting properties.
  • Cosmetics: Used for its antioxidant properties in skincare formulations aimed at protecting skin from oxidative damage .

Fisetin interacts with several molecular targets in biological systems:

  • Sirtuins: Fisetin activates sirtuin proteins, which are involved in cellular regulation and longevity.
  • Cell Membranes: It lodges within cell membranes, potentially preventing lipid peroxidation and maintaining membrane integrity under oxidative stress conditions .
  • Enzyme Inhibition: Fisetin has been shown to inhibit various enzymes involved in inflammatory processes and cancer progression, making it a compound of interest for therapeutic development.

Fisetin shares structural similarities with other flavonoids but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:

CompoundStructure HighlightsUnique Features
Quercetin3',4'-dihydroxyflavoneMore widely studied for anti-cancer effects; higher bioavailability.
Kaempferol3',4'-dihydroxyflavoneExhibits strong antioxidant properties; less focus on senotherapeutic effects.
Myricetin3',4',5-trihydroxyflavoneKnown for its anti-inflammatory properties; less studied than fisetin.
Luteolin3',4',5-trihydroxyflavoneStrong anti-inflammatory effects; different pharmacokinetics compared to fisetin.

Fisetin's unique arrangement of hydroxyl groups contributes to its distinct biological activities, particularly in the context of aging and cellular health interventions. Its ability to target multiple pathways makes it a promising candidate for further research in therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.04773803 g/mol

Monoisotopic Mass

286.04773803 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

330.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OO2ABO9578

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

528-48-3

Metabolism Metabolites

Fisetin has known human metabolites that include (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Fisetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-: INACTIVE

Dates

Modify: 2023-08-15
1: Seo SH, Jeong GS. Fisetin inhibits TNF-α-induced inflammatory action and hydrogen peroxide-induced oxidative damage in human keratinocyte HaCaT cells through PI3K/AKT/Nrf-2-mediated heme oxygenase-1 expression. Int Immunopharmacol. 2015 Dec;29(2):246-53. doi: 10.1016/j.intimp.2015.11.014. Epub 2015 Nov 14. PubMed PMID: 26590114.
2: Mukhtar E, Adhami VM, Sechi M, Mukhtar H. Dietary flavonoid fisetin binds to β-tubulin and disrupts microtubule dynamics in prostate cancer cells. Cancer Lett. 2015 Oct 28;367(2):173-83. doi: 10.1016/j.canlet.2015.07.030. Epub 2015 Jul 30. PubMed PMID: 26235140; PubMed Central PMCID: PMC4570246.
3: Chen PY, Ho YR, Wu MJ, Huang SP, Chen PK, Tai MH, Ho CT, Yen JH. Cytoprotective effects of fisetin against hypoxia-induced cell death in PC12 cells. Food Funct. 2015 Jan;6(1):287-96. doi: 10.1039/c4fo00948g. Epub 2014 Nov 27. PubMed PMID: 25428606.
4: Kim SC, Kim YH, Son SW, Moon EY, Pyo S, Um SH. Fisetin induces Sirt1 expression while inhibiting early adipogenesis in 3T3-L1 cells. Biochem Biophys Res Commun. 2015 Nov 27;467(4):638-44. doi: 10.1016/j.bbrc.2015.10.094. Epub 2015 Oct 21. PubMed PMID: 26499075.
5: Chen Y, Wu Q, Song L, He T, Li Y, Li L, Su W, Liu L, Qian Z, Gong C. Polymeric micelles encapsulating fisetin improve the therapeutic effect in colon cancer. ACS Appl Mater Interfaces. 2015 Jan 14;7(1):534-42. doi: 10.1021/am5066893. Epub 2014 Dec 24. PubMed PMID: 25495760.
6: Zhao X, Li XL, Liu X, Wang C, Zhou DS, Ma Q, Zhou WH, Hu ZY. Antinociceptive effects of fisetin against diabetic neuropathic pain in mice: Engagement of antioxidant mechanisms and spinal GABAA receptors. Pharmacol Res. 2015 Dec;102:286-97. doi: 10.1016/j.phrs.2015.10.007. Epub 2015 Oct 28. PubMed PMID: 26520392.
7: Chen CM, Hsieh YH, Hwang JM, Jan HJ, Hsieh SC, Lin SH, Lai CY. Fisetin suppresses ADAM9 expression and inhibits invasion of glioma cancer cells through increased phosphorylation of ERK1/2. Tumour Biol. 2015 May;36(5):3407-15. doi: 10.1007/s13277-014-2975-9. Epub 2014 Dec 20. PubMed PMID: 25527158.
8: Krasieva TB, Ehren J, O'Sullivan T, Tromberg BJ, Maher P. Cell and brain tissue imaging of the flavonoid fisetin using label-free two-photon microscopy. Neurochem Int. 2015 Oct;89:243-8. doi: 10.1016/j.neuint.2015.08.003. Epub 2015 Aug 10. PubMed PMID: 26271433; PubMed Central PMCID: PMC4587296.
9: Pal HC, Athar M, Elmets CA, Afaq F. Fisetin inhibits UVB-induced cutaneous inflammation and activation of PI3K/AKT/NFκB signaling pathways in SKH-1 hairless mice. Photochem Photobiol. 2015 Jan-Feb;91(1):225-34. doi: 10.1111/php.12337. Epub 2014 Oct 7. PubMed PMID: 25169110; PubMed Central PMCID: PMC4294956.
10: Chuang JY, Chang PC, Shen YC, Lin C, Tsai CF, Chen JH, Yeh WL, Wu LH, Lin HY, Liu YS, Lu DY. Regulatory effects of fisetin on microglial activation. Molecules. 2014 Jun 26;19(7):8820-39. doi: 10.3390/molecules19078820. PubMed PMID: 24972270.
11: Yoo H, Ku SK, Han MS, Kim KM, Bae JS. Anti-septic effects of fisetin in vitro and in vivo. Inflammation. 2014 Oct;37(5):1560-74. doi: 10.1007/s10753-014-9883-4. PubMed PMID: 24706001.
12: Watanabe M, Hisatake M, Fujimori K. Fisetin Suppresses Lipid Accumulation in Mouse Adipocytic 3T3-L1 Cells by Repressing GLUT4-Mediated Glucose Uptake through Inhibition of mTOR-C/EBPα Signaling. J Agric Food Chem. 2015 May 27;63(20):4979-87. doi: 10.1021/acs.jafc.5b00821. Epub 2015 May 18. PubMed PMID: 25945786.
13: Kim JH, Kim MY, Kim JH, Cho JY. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk. Biomol Ther (Seoul). 2015 Sep;23(5):414-20. doi: 10.4062/biomolther.2015.036. Epub 2015 Sep 1. PubMed PMID: 26336580; PubMed Central PMCID: PMC4556200.
14: Zhou CH, Wang CX, Xie GB, Wu LY, Wei YX, Wang Q, Zhang HS, Hang CH, Zhou ML, Shi JX. Fisetin alleviates early brain injury following experimental subarachnoid hemorrhage in rats possibly by suppressing TLR 4/NF-κB signaling pathway. Brain Res. 2015 Dec 10;1629:250-9. doi: 10.1016/j.brainres.2015.10.016. Epub 2015 Oct 20. PubMed PMID: 26475978.
15: Noh EM, Park YJ, Kim JM, Kim MS, Kim HR, Song HK, Hong OY, So HS, Yang SH, Kim JS, Park SH, Youn HJ, You YO, Choi KB, Kwon KB, Lee YR. Fisetin regulates TPA-induced breast cell invasion by suppressing matrix metalloproteinase-9 activation via the PKC/ROS/MAPK pathways. Eur J Pharmacol. 2015 Oct 5;764:79-86. doi: 10.1016/j.ejphar.2015.06.038. Epub 2015 Jun 20. PubMed PMID: 26101063.
16: Li R, Zhao Y, Chen J, Shao S, Zhang X. Fisetin inhibits migration, invasion and epithelial-mesenchymal transition of LMP1-positive nasopharyngeal carcinoma cells. Mol Med Rep. 2014 Feb;9(2):413-8. doi: 10.3892/mmr.2013.1836. Epub 2013 Dec 2. PubMed PMID: 24297333.
17: Adan A, Baran Y. The pleiotropic effects of fisetin and hesperetin on human acute promyelocytic leukemia cells are mediated through apoptosis, cell cycle arrest, and alterations in signaling networks. Tumour Biol. 2015 Nov;36(11):8973-84. doi: 10.1007/s13277-015-3597-6. Epub 2015 Jun 17. PubMed PMID: 26081618.
18: Zhao X, Wang C, Cui WG, Ma Q, Zhou WH. Fisetin exerts antihyperalgesic effect in a mouse model of neuropathic pain: engagement of spinal serotonergic system. Sci Rep. 2015 Mar 12;5:9043. doi: 10.1038/srep09043. PubMed PMID: 25761874; PubMed Central PMCID: PMC4356956.
19: Chiang HM, Chan SY, Chu Y, Wen KC. Fisetin Ameliorated Photodamage by Suppressing the Mitogen-Activated Protein Kinase/Matrix Metalloproteinase Pathway and Nuclear Factor-κB Pathways. J Agric Food Chem. 2015 May 13;63(18):4551-60. doi: 10.1021/jf502500t. Epub 2015 Apr 29. PubMed PMID: 25882230.
20: Subramanian P, Jayakumar M, Jayapalan JJ, Hashim OH. Chronotherapeutic effect of fisetin on expression of urea cycle enzymes and inflammatory markers in hyperammonaemic rats. Pharmacol Rep. 2014 Dec;66(6):1037-42. doi: 10.1016/j.pharep.2014.06.018. Epub 2014 Jul 8. PubMed PMID: 25443732.

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